molecular formula C4H4CaO6· 2H2O<br>C4H4CaO6 B035300 Calcium tartrate CAS No. 110720-66-6

Calcium tartrate

Cat. No.: B035300
CAS No.: 110720-66-6
M. Wt: 188.15 g/mol
InChI Key: GUPPESBEIQALOS-UHFFFAOYSA-L
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Description

Calcium tartrate (CaC₄H₄O₆·nH₂O) is a calcium salt of tartaric acid, commonly existing as a tetrahydrate (CaC₄H₄O₆·4H₂O). It is a colorless, transparent crystalline compound with smooth faces and clear edges, typically forming bipyramidal or rhomboid crystals . Its solubility in water is pH-dependent, with a solubility product (pKSo) of 6.11 . This compound is notable for its ferroelectric and piezoelectric properties, making it useful in transducers and nonlinear optical devices . Industrially, it is synthesized from waste materials like snail shells or via chemical precipitation from tartaric acid and calcium salts .

In winemaking, this compound crystallization poses stability challenges, influenced by pH, calcium content, and additives . It is also implicated in rare cases of human kidney stones, as reported in a 34-year-old male patient . Nutritionally, it serves as a calcium supplement and antioxidant in fortified foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium tartrate can be synthesized by reacting tartaric acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving tartaric acid in water and then adding calcium hydroxide or calcium chloride to the solution. The mixture is then heated to facilitate the reaction, resulting in the precipitation of this compound .

Industrial Production Methods

Industrial production of this compound often involves the recovery of tartaric acid from wine fermentation dregs. The dregs are treated with calcium hydroxide to precipitate this compound, which is then filtered, washed, and dried. This method is efficient and leverages the byproducts of the wine industry .

Chemical Reactions Analysis

Types of Reactions

Calcium tartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Calcium tartrate has been studied for its potential in various pharmaceutical applications.

1.1. Crystal Growth Studies

Research has focused on the structural and physical properties of this compound crystals, particularly in the context of optoelectronics. This compound crystals have been grown using the single diffusion gel technique, showing promise as nonlinear optical (NLO) materials. These crystals are characterized by their orthorhombic structure and specific lattice parameters, making them suitable for applications in optical computing and data storage .

1.2. Kidney Stone Formation

This compound tetrahydrate has been identified as a novel component in kidney stones (nephrolithiasis). Studies indicate that metabolic conditions can influence the formation of these stones, with this compound playing a role in certain cases of idiopathic nephrolithiasis. Understanding the composition of kidney stones can help in developing preventive strategies for at-risk populations .

Food and Beverage Industry

This compound is notably relevant in the wine industry, where it poses both challenges and opportunities.

2.1. Precipitation in Wine

This compound can precipitate in wine due to interactions between tartaric acid and calcium ions. This phenomenon can lead to aesthetic issues, as visible crystals may form in bottled wine months after bottling. Research has focused on understanding the conditions under which precipitation occurs and developing methods to predict and prevent it .

2.2. Cold Stabilization Techniques

Cold stabilization is a common method used by winemakers to reduce this compound precipitation. However, its effectiveness has been questioned, prompting further research into alternative stabilization methods such as the use of protective colloids (e.g., carboxymethylcellulose), which have shown promise in reducing precipitation without adversely affecting wine quality .

Material Science Applications

This compound's unique properties make it a candidate for various material science applications.

3.1. Nonlinear Optical Materials

The growth of this compound crystals has significant implications for material science, particularly in developing new NLO materials. These materials are crucial for advancements in optical technologies such as lasers and photonic devices .

3.2. Biocompatibility Studies

Research into the biocompatibility of this compound suggests potential uses in biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Summary of Key Findings

Application AreaKey Findings
PharmaceuticalsThis compound crystals show potential as NLO materials; involvement in kidney stone formation noted .
Food & BeveragePrecipitation issues in wine due to this compound; cold stabilization methods explored .
Material SciencePromising candidate for NLO materials; biocompatibility studies indicate potential biomedical uses .

Case Studies

  • Case Study on Optical Properties : A study demonstrated that this compound crystals exhibit strong nonlinear optical properties suitable for laser applications .
  • Wine Stability Research : A comprehensive study evaluated the effectiveness of various protective colloids on preventing this compound precipitation, concluding that carboxymethylcellulose was most effective without negatively impacting wine quality .

Mechanism of Action

Calcium tartrate exerts its effects primarily through its interaction with calcium ions. In biological systems, it can influence calcium homeostasis and signaling pathways. In the wine industry, it acts by precipitating excess calcium ions, thereby stabilizing the wine and preventing the formation of this compound crystals .

Comparison with Similar Compounds

Solubility and pH Dependence

Compound Solubility Product (pKSo) pH Range for Precipitation Key Solubility Drivers
Calcium tartrate 6.11 >5.45 High pH increases tartrate ions
Potassium bitartrate 3.65 <3.5–4.5 Low pH increases bitartrate ions
Hydroxyapatite 57.43 >5.45 Dissolves at acidic pH

This compound is less soluble than hydroxyapatite below pH 5.45 but more soluble than potassium bitartrate at wine pH (3.0–4.0) . This explains its propensity to precipitate in wines during aging, unlike potassium bitartrate, which crystallizes earlier in production.

Crystal Morphology and Stability

  • This compound : Forms bipyramidal/rhomboid crystals (1–150 μm) with uniform morphology, unaffected by wine composition . Precipitation is accelerated by high pH and calcium levels .
  • Potassium bitartrate: Needle-like crystals, stabilized by low temperatures and high ethanol .
  • Calcium citrate : Amorphous precipitates, common in dairy products, less sensitive to pH shifts .

This compound’s stability in wines is uniquely challenged by additives like potassium polyaspartate, which exacerbates precipitation, whereas alginic acid and carboxymethylcellulose (CMC) inhibit crystallization by binding calcium ions .

Health Implications

  • This compound : Rarely forms kidney stones in humans; documented in one case linked to dietary factors .
  • Calcium oxalate : Primary component of 80% of kidney stones, forms sharp crystals causing tissue damage .
  • Calcium citrate : Used to prevent kidney stones by inhibiting oxalate crystallization .

Research Findings and Technological Relevance

  • Winemaking : this compound instability is managed via ion exchange, electrodialysis, or micronized seeding . Alginic acid outperforms CMC in stabilization due to stronger calcium binding .
  • Material Science: this compound tetrahydrate’s ferroelectricity is exploited in nonlinear optics, contrasting with hydroxyapatite’s biomedical use in bone grafts .
  • Nutrition : Unlike calcium carbonate, this compound provides antioxidant benefits but lacks GRAS (Generally Recognized as Safe) status in the U.S. .

Biological Activity

Calcium tartrate, the calcium salt of tartaric acid, is a compound that exhibits various biological activities and applications, particularly in food science and medicine. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a moderately soluble compound that can be found in various natural sources, including tamarind and wine fermentation byproducts. It has two asymmetric carbons, resulting in several chiral isomers, with the levorotatory (–) isomer being predominant in biological contexts . The solubility of this compound decreases with lower temperatures, leading to its precipitation as crystalline clusters in wine .

Biological Activity

1. Role in Nephrolithiasis

This compound has been studied for its role in the formation of kidney stones, particularly calcium oxalate stones. Research indicates that dietary calcium may help prevent stone formation by binding to oxalate in the gut, thus reducing its absorption . A case-control study involving 52 recurrent calcium stone formers revealed insights into the gut microbiota's involvement in stone formation, suggesting that calcium supplementation could mitigate risks associated with nephrolithiasis .

2. Food Additive Applications

As a food additive (E 354), this compound serves as an acidity regulator and stabilizer. The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) for tartaric acid and its salts, including this compound, indicating its safety for consumption at recommended levels . Studies have shown that it does not exhibit toxic effects or genotoxic potential in chronic toxicity studies .

3. Antioxidant Properties

Recent studies have highlighted the potential antioxidant properties of this compound. In a rat model of nephrolithiasis, silencing the MUC4 gene was shown to reduce oxidative stress and calcium oxalate crystal formation in renal tubular epithelial cells through the extracellular signal-regulated kinase (ERK) signaling pathway . This suggests that this compound may play a role in modulating oxidative stress responses.

Case Study 1: Dietary Calcium and Nephrolithiasis

A study focused on dietary interventions for preventing idiopathic calcium nephrolithiasis demonstrated that increased calcium intake could reduce the incidence of stone formation. The findings indicated a significant difference in stone formation rates between groups with varying calcium intake levels .

Case Study 2: Stability in Wine

Research conducted by the Bragato Research Institute aimed at predicting the precipitation of this compound crystals in wine revealed that changes in chemical concentrations can significantly impact crystal formation. This study provides guidelines for winemakers to manage this compound stability effectively .

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReference
Nephrolithiasis PreventionDietary calcium reduces oxalate absorption; may prevent stone formation
Food AdditiveUsed as acidity regulator; established ADI of 240 mg/kg body weight
Antioxidant EffectsReduces oxidative stress; modulates ERK signaling pathway

Table 2: Research Findings on this compound Stability

StudyFindingsReference
Bragato Research InstituteGuidelines for managing precipitation of this compound in wine; impact of chemical concentrations
EFSA ReviewNo toxic effects observed; safe for consumption at established ADI

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of calcium tartrate relevant to experimental design?

this compound (C₄H₄CaO₆) is a hygroscopic white powder or colorless crystal with a tetrahydrate density of 1.817 g/cm³. Its solubility in water increases with temperature (0.037 g/100 mL at 0°C vs. 0.2 g/100 mL at 85°C), a critical factor in designing solubility-dependent experiments. The compound exists as chiral isomers (levorotatory (–) form in biological systems) and a meso-form, requiring chiral resolution techniques in studies involving stereochemistry .

Q. How is this compound synthesized and purified in laboratory settings?

A common method involves reacting potassium hydrogen tartrate with calcium hydroxide and calcium chloride, followed by filtration to isolate this compound. Subsequent decomposition with sulfuric acid yields tartaric acid and calcium sulfate, enabling purity assessment via gravimetric analysis. Industrial byproducts (e.g., wine fermentation dregs) can bypass initial synthesis steps .

Q. What analytical techniques are used to quantify this compound in complex matrices like wine?

The International Organisation of Vine and Wine (OIV) recommends a gravimetric method: this compound is precipitated at controlled pH, filtered, and weighed. Volumetric cross-validation ensures accuracy, particularly when meta-tartaric acid interference is hydrolyzed beforehand .

Q. How does pH influence this compound crystallization in wine?

Higher pH increases tartrate ion dissociation, accelerating this compound precipitation. A pH increase of 0.1 significantly enhances nucleation kinetics, necessitating tight pH control (e.g., during malolactic fermentation) to avoid post-bottling instability .

Advanced Research Questions

Q. What experimental variables govern this compound crystallization kinetics in model solutions and wines?

Key variables include:

  • Seed crystal concentration : Higher seed levels (4–30 g/L) accelerate growth rates .
  • Temperature : Growth constants vary 3x between 5°C and 20°C, but cooling has limited stabilization efficacy .
  • Ionic strength and alcohol content : Elevated ionic strength (≥140 mM/L) and ethanol (10–14% v/v) reduce solubility .
  • Organic acids : Citric acid (2 g/L) inhibits crystallization more effectively than malic or lactic acids .

Q. How can computational models predict this compound instability in wines?

Numerical models solve simultaneous equilibrium equations to estimate saturation levels, incorporating calcium, tartrate, pH, and ion pairing effects. Rate equations predict precipitation timelines, with validation via conductivity-freeze tests and seeding experiments. For example, simulations show tartaric acid concentration inversely correlates with crystallization risk .

Q. What methodological challenges arise in reconciling contradictory data on this compound stabilization?

Discrepancies in organic acid efficacy (e.g., citric vs. malic acid) may stem from matrix effects in wine composition. Rigorous controls include:

  • Zeta potential analysis : To assess stabilizer (e.g., alginic acid) charge interactions (target Zp ≤ -30 mV for dispersion stability) .
  • Calcium precipitation tests : Seeding with micronized this compound and measuring Δ[Ca²⁺] post-precipitation .

Q. How is this compound applied in material science, such as stone conservation?

As a limestone consolidant, this compound forms via capillary uptake of di-ammonium tartrate, reacting with calcite to create a protective layer. Efficacy is evaluated through dissolution rate comparisons (pH monitoring) and SEM-EDS for coating coherence .

Q. What advanced imaging techniques characterize this compound crystal morphology?

Scanning electron microscopy (SEM) reveals bipyramidal/rhomboid crystals (1–150 μm) with smooth faces. Energy-dispersive spectroscopy (EDS) differentiates this compound from co-deposits (e.g., phenolic compounds) in wine sediments .

Q. Methodological Notes

  • Contradiction Management : Conflicting reports on stabilizer efficacy (e.g., citric vs. malic acid) require factorial experiments with controlled pH and calcium levels .
  • Data Gaps : Limited studies on non-wine matrices (e.g., biological systems) warrant expanded solubility profiling under varied ionic conditions.

Properties

IUPAC Name

calcium;2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPPESBEIQALOS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4CaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30911837
Record name Calcium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fine crystalline powder with a white or off-white colour
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids
Record name CALCIUM TARTRATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

110720-66-6, 3164-34-9
Record name Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium 2,3-dihydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30911837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

D,L-tartaric acid, 44.7 g, 101.05 g of 50% sodium hydroxide, 50 g water, and 1.5 g calcium hydroxide were placed in a 500 ml round bottom flask fitted with a thermometer, condenser, addition funnel and mechanical stirrer. A calcium tartrate filter cake from a previous reaction (133.2 g,50% solids) was added to the reactor. The mixture was stirred at 120 rpm and heated to 80°±2° C. The calcium maleate solution was added and the reaction continued at 88°±2° C. Water, 73 g, was stripped from the reaction mixture with a flowing air stream over the 40 minutes of reaction. The reaction solution clarified after about one hour. Total reaction time was three hours. 250 g of water was added and the mixture cooled slowly while slowly adding acetic acid, 13.8 g over30 minutes. At the end of this time the pH of the mixture had been reduced to 9.13 and the temperature reached 68° C. Then the mixture was slowly cooled over 75 minutes from 68° C. to 35° C. Finally,the mixture was cooled to 27° C. in an ice bath. The mixture was filtered using a fritted glass filter funnel. The filtration took only five minutes and provided 485.5 g of filtrate and 59.1 g of calcium tartrate wet cake. On standing overnight, additional calcium tartrate crystallized out and was filtered off, weight, 17.6 g.
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Retrosynthesis Analysis

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